

Pridinol-d5: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Pridinol-d5

Cat. No.: B12398820

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This technical guide provides an in-depth overview of **Pridinol-d5**, a deuterated analog of the centrally acting muscle relaxant, Pridinol. This document consolidates key information on its chemical properties, the mechanism of action of its parent compound, relevant experimental protocols for its quantification, and pharmacokinetic data.

Core Compound Data: Pridinol-d5

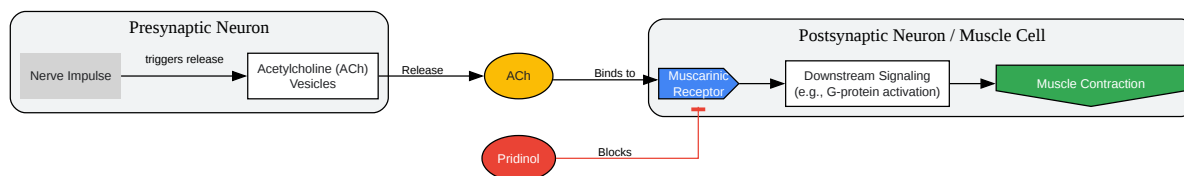
Pridinol-d5 is the pentadeuterated form of Pridinol. The incorporation of deuterium isotopes provides a higher mass, making it a valuable internal standard for mass spectrometry-based quantification of Pridinol in biological matrices. This stable isotope-labeled version is crucial for pharmacokinetic and metabolic studies, ensuring accurate and precise measurements.

Property	Value
Molecular Formula	C ₂₀ H ₂₀ D ₅ NO
Molecular Weight	300.46 g/mol
CAS Number	Not Assigned
Parent Compound (Pridinol) CAS Number	511-45-5

Mechanism of Action: Anticholinergic Properties of Pridinol

Pridinol functions as a centrally acting muscle relaxant through its anticholinergic (antimuscarinic) activity.[1][2][3] It acts as an antagonist at muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine.[1][2][3] This blockade occurs in both the central and peripheral nervous systems.[1][3] By preventing acetylcholine from binding to its receptors on smooth and striated muscle cells, Pridinol reduces muscle excitability, leading to the alleviation of muscle spasms, stiffness, and involuntary movements.[1][2]

The signaling pathway of Pridinol's action is centered on the inhibition of acetylcholine-mediated neurotransmission.



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Figure 1: Simplified signaling pathway of Pridinol's anticholinergic action.

Pharmacokinetics of Pridinol

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion of a drug. Pridinol is rapidly absorbed after oral administration, with peak plasma concentrations reached in about one hour.[4][5] It is primarily metabolized by cytochrome P450 enzymes CYP2C19 and CYP2B6.[4][6] The following table summarizes key pharmacokinetic parameters of Pridinol in healthy subjects.

Parameter	Value	Reference
Tmax (Time to Peak Plasma Concentration)	0.90 - 1.00 hours	[4][5]
Cmax (Peak Plasma Concentration)	27.44 - 29.27 ng/mL	[4][5]
AUC _{0-tlast} (Area Under the Curve)	183.51 - 187.93 h*ng/mL	[4][5]
Elimination Half-life (T _{1/2})	18.85 - 19.14 hours	[5]

Experimental Protocols: Quantification of Pridinol

The accurate quantification of Pridinol in biological samples and pharmaceutical formulations is critical for quality control and clinical monitoring. **Pridinol-d5** is an ideal internal standard for such analyses. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common methods for its determination.

HPLC Method for Pridinol in Pharmaceutical Formulations

This method is suitable for the determination of Pridinol mesylate in raw materials and tablets.

- Instrumentation: High-Performance Liquid Chromatograph with UV detection.
- Column: C18 reverse-phase column.
- Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate (pH adjusted to 5.0) in a 1:2 (v/v) ratio.

- Flow Rate: 0.8 mL/min.
- Detection: UV at 258 nm.
- Quantification: Based on peak area.

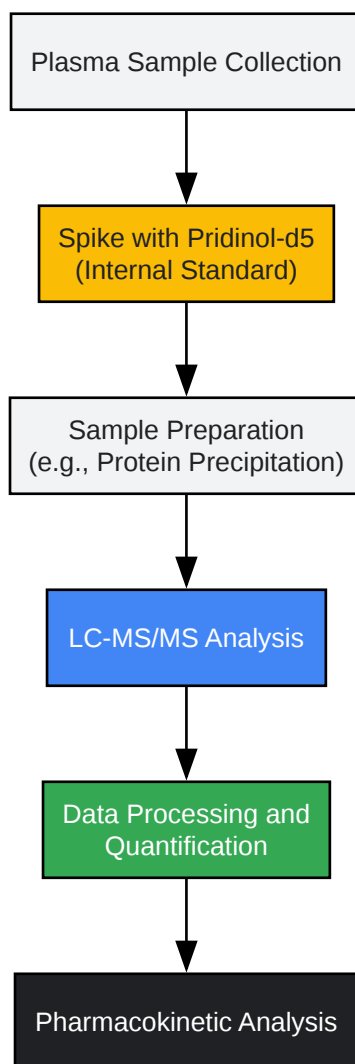
A similar method for the simultaneous determination of Pridinol and diclofenac utilizes a C8 column with a mobile phase of 50 mM phosphate buffer (pH 2.5) and methanol (40:60 v/v) at a flow rate of 1.0 mL/min and detection at 225 nm.^[7]

LC-MS/MS Method for Pridinol in Plasma

This bioanalytical method is used for pharmacokinetic studies.

- Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer.
- Sample Preparation: Plasma samples are typically processed via protein precipitation or liquid-liquid extraction.
- Internal Standard: **Pridinol-d5**.
- Chromatographic and Mass Spectrometric Conditions: Specific parameters for the LC-MS/MS system, such as the column type, mobile phase gradient, and mass transitions for Pridinol and **Pridinol-d5**, would need to be optimized and validated according to regulatory guidelines. A bioequivalence study quantified Pridinol in plasma using a validated LC-MS/MS method.^{[4][5][6]}

The following diagram illustrates a general workflow for a bioanalytical study using **Pridinol-d5**.



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Figure 2: General workflow for pharmacokinetic analysis of Pridinol using **Pridinol-d5**.

This technical guide provides a foundational understanding of **Pridinol-d5** and its application in the study of Pridinol. For more detailed experimental procedures, researchers should refer to the specific scientific literature cited.

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